molecular formula C7H16Cl2N2O B1378913 1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride CAS No. 1403766-73-3

1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride

Cat. No. B1378913
M. Wt: 215.12 g/mol
InChI Key: HNODAGHGSPSEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has a CAS Number of 2098144-23-9 and a molecular weight of 243.18 . It is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is 1S/C9H18N2O.2ClH/c12-7-8-1-3-11 (4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H .


Physical And Chemical Properties Analysis

“[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has a molecular weight of 243.18 . It is stored at room temperature and comes in a powder form .

Scientific Research Applications

Synthesis and Chemical Properties

  • Azetidine derivatives have been synthesized from D-glucose, showcasing their potential as glycosidase inhibitors. Notably, N-methylated compounds demonstrated significant inhibitory activity against amyloglucosidase from Aspergillus niger, highlighting their utility in designing enzyme inhibitors (Lawande et al., 2015).
  • Research on 1-alkyl-2-methylazetidin-3-ones and their hydroxyl counterparts provides insights into the synthesis of azetidine-based structures, contributing to the understanding of their chemical behaviors and potential applications in medicinal chemistry (Salgado et al., 2003).

Biological Activities and Pharmacological Potential

  • Novel azetidinone derivatives incorporating a 1, 2, 4-triazole moiety were designed and evaluated for their anti-tubercular activity. Molecular docking and in vitro studies identified potential drug candidates, indicating the role of azetidine scaffolds in developing new anti-tubercular agents (Thomas et al., 2014).
  • Azetidine-based compounds have been synthesized and assessed for their antimicrobial and anti-inflammatory activities. This research demonstrates the therapeutic potential of azetidine derivatives in treating infections and inflammation, pointing towards their applicability in drug development (Sharma et al., 2013).

Advances in Synthesis Techniques

  • A practical and cost-effective synthesis route for azetidine derivatives for the orally active carbapenem L-084 highlights the importance of azetidine scaffolds in antibiotic development. This method presents a scalable approach for producing compounds with significant bioavailability (Isoda et al., 2006).

Safety And Hazards

“[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(azetidin-3-yl)-3-methylazetidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-7(10)4-9(5-7)6-2-8-3-6;;/h6,8,10H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNODAGHGSPSEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CNC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride

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